molecular formula C26H23NO4 B12443573 (S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid

Cat. No.: B12443573
M. Wt: 413.5 g/mol
InChI Key: GNHFMXJATLYMHI-GITCGBDTSA-N
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Description

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid is a complex organic compound that features both indene and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the preparation of the Fmoc-protected amino acid, followed by coupling with the indene derivative under specific reaction conditions. Common reagents used in this synthesis include sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) for the mixed anhydride method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated peptide synthesizers and large-scale reactors may be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid is unique due to its combination of indene and fluorenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for targeted outcomes.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)24(22-14-13-16-7-1-2-8-17(16)22)27-26(30)31-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29)/t22?,24-/m0/s1

InChI Key

GNHFMXJATLYMHI-GITCGBDTSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C1[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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